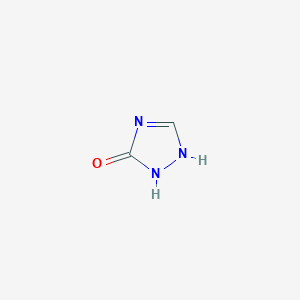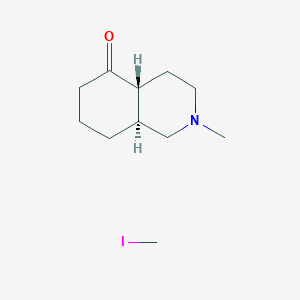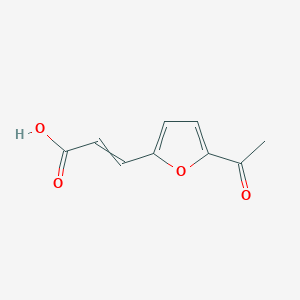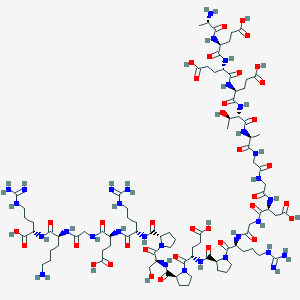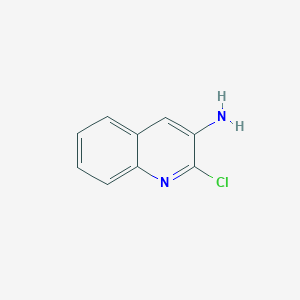
2-Chloroquinolin-3-amine
概要
説明
2-Chloroquinolin-3-amine is a chemical compound with the molecular formula C9H7ClN2. It is also known by other names such as 3-Amino-2-chloroquinoline and 2-CHLORO-3-AMINOQUINOLINE .
Synthesis Analysis
The synthesis of 2-Chloroquinolin-3-amine involves various methods. One of the methods includes the reduction of the nitrile group of a related compound with LiAlH4 in THF, yielding the desired (2-chloroquinolin-3-yl)methanamine .Molecular Structure Analysis
The molecular structure of 2-Chloroquinolin-3-amine has been theoretically optimized using DFT with the basis set B3LYP/6–311++G (d,p). The parameters were measured and potential energy distribution was used in Fourier transforms, IR, and Raman analysis .Chemical Reactions Analysis
2-Chloroquinolin-3-amine can undergo various chemical reactions. For instance, it can be used in the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .Physical And Chemical Properties Analysis
2-Chloroquinolin-3-amine has a molecular weight of 178.62 g/mol. It has one hydrogen bond donor count and two hydrogen bond acceptor counts. Its topological polar surface area is 38.9 Ų .科学的研究の応用
Field: Organic Chemistry
Application Summary
2-Chloroquinoline-3-carbaldehyde and its related analogs have been used in the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .
Methods of Application
The 2-chloro position of 2-Chloroquinoline-3-carbaldehyde undergoes substitution reaction when treated with phenylacetylene via PdCl2 mediation in CH3CN, triethylamine and triphenylphosphine at 80 °C under an inert atmosphere .
Results or Outcomes
This reaction yields 2-(phenylethyn
Field: Organic Chemistry
Results or Outcomes
This reaction yields 2-(phenylethynyl) quinoline-3-carbaldehydes with an 87% yield . These compounds have been used in further reactions to create more complex molecules .
Field: Medicinal Chemistry
Application Summary
2-Chloroquinoline-3-carbaldehydes and their derivatives have attracted much attention due to their considerable biological and pharmacological activities. They have been found to have antimicrobial , anti-inflammatory , antimalarial , and antivirus activities .
Methods of Application
These compounds are often synthesized from acetanilide via a Vilsmeier-Haack reaction . The resulting compounds can then be further reacted with various reagents to produce a wide range of biologically active compounds .
Results or Outcomes
The resulting compounds have shown a wide range of biological activities, including antimicrobial , anti-inflammatory , antimalarial , and antivirus activities . The specific results and outcomes depend on the specific compound and the biological test used .
Field: Synthetic Organic Chemistry
Application Summary
2-Chloroquinoline-3-carbaldehydes and their derivatives have been used in the synthesis of complex organic molecules .
Methods of Application
These compounds can undergo a variety of reactions, including substitution reactions , to produce a wide range of complex organic molecules .
Results or Outcomes
The resulting compounds have been used in further reactions to create more complex molecules . The specific results and outcomes depend on the specific reaction conditions and the reagents used .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-chloroquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-7(11)5-6-3-1-2-4-8(6)12-9/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYIQSMKUOEULA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601587 | |
| Record name | 2-Chloroquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroquinolin-3-amine | |
CAS RN |
116632-54-3 | |
| Record name | 2-Chloro-3-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116632-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloroquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroquinolin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







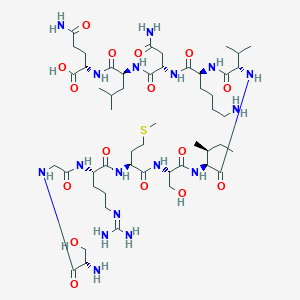
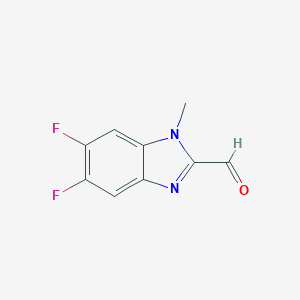
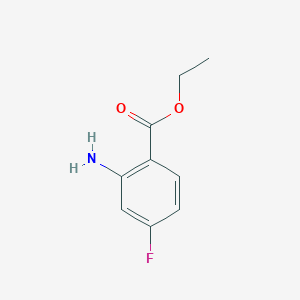
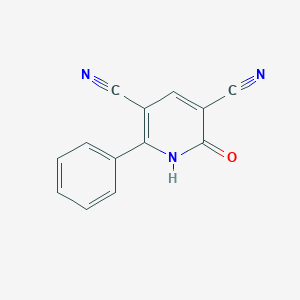
![(4aR,4bS,6aS,6bS,7S,10aR,11aS,11bR)-6b-acetyl-4a,6a,7-trimethyl-4,4b,5,6,7,8,9,10,10a,11,11a,11b,12,13-tetradecahydro-3H-indeno[2,1-a]phenanthren-2-one](/img/structure/B55554.png)
